2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride

描述

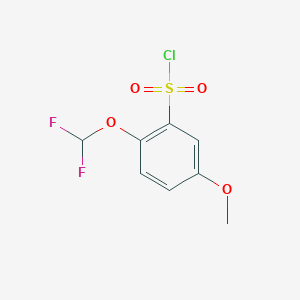

2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with a difluoromethoxy (-OCF₂H) group at position 2, a methoxy (-OCH₃) group at position 5, and a sulfonyl chloride (-SO₂Cl) group at position 1. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

属性

IUPAC Name |

2-(difluoromethoxy)-5-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O4S/c1-14-5-2-3-6(15-8(10)11)7(4-5)16(9,12)13/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKMHFBDJBWSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride typically involves the introduction of the difluoromethoxy group onto a benzene ring followed by sulfonylation. One common method involves the reaction of 2,5-dimethoxybenzene with difluoromethylating agents under specific conditions to introduce the difluoromethoxy group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

化学反应分析

Types of Reactions: 2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

Oxidation and Reduction Reactions: The methoxy and difluoromethoxy groups can participate in oxidation or reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like amines, alcohols, and bases (e.g., triethylamine) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed:

Sulfonamides and Sulfonate Esters: Formed from substitution reactions.

Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions.

Coupled Products: Formed from coupling reactions with various aryl or alkyl groups.

科学研究应用

Pharmaceutical Development

The sulfonyl chloride group in this compound allows for the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This property is particularly useful in drug design and development:

- CRTH2 Antagonists : Compounds similar to 2-(difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride have been identified as potential antagonists for the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2), which plays a role in allergic diseases such as asthma and atopic dermatitis. The ability to inhibit CRTH2 could lead to new therapies for these conditions .

Synthetic Chemistry

This compound serves as a versatile reagent in organic synthesis:

- Synthesis of Complex Organic Molecules : The reactivity of the sulfonyl chloride group facilitates various reactions, including nucleophilic substitution and acylation, allowing chemists to construct complex molecular architectures .

- Building Block for Fluorinated Compounds : Its difluoromethoxy substituent enhances metabolic stability and bioavailability, making it a candidate for synthesizing fluorinated pharmaceuticals .

Case Study 1: Inhibition of Kinase Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways. The inhibition disrupts tumor growth and angiogenesis, indicating potential applications in oncology .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 15 | RTK |

Case Study 2: Apoptosis Induction

Research has shown that treatment with this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. Flow cytometry analysis confirmed that the mechanism involves activation of apoptotic pathways, suggesting its utility in cancer therapy .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 20 | Apoptosis |

| MCF-7 | 18 | Apoptosis |

Case Study 3: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of sulfonamide derivatives, including this compound. It exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

| Bacteria | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 40 |

作用机制

The mechanism of action of 2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various substrates. The difluoromethoxy and methoxy groups can also influence the compound’s reactivity and interactions with other molecules .

相似化合物的比较

Comparative Analysis with Structurally Similar Sulfonyl Chlorides

The following table summarizes key properties of 2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride and three analogous compounds, with detailed comparisons provided below.

Structural and Functional Differences

- Substituent Effects :

- The difluoromethoxy group in the target compound enhances electronegativity and metabolic stability compared to 4′-methyl-biphenyl () and fluorine (). This may increase reactivity in nucleophilic substitution reactions.

- Methoxy vs. Fluorine : The methoxy group in the target compound (position 5) offers electron-donating properties, contrasting with the electron-withdrawing fluorine in and . This difference influences electronic distribution on the aromatic ring, affecting regioselectivity in subsequent reactions .

Physicochemical Properties

- Molecular Weight : The target compound (296.65 g/mol) is heavier than analogs due to the combined presence of difluoromethoxy and methoxy groups.

生物活性

2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring both difluoromethoxy and methoxy groups, suggests a unique interaction profile with biological targets, making it a candidate for various therapeutic applications.

- Molecular Formula : C9H8ClF2O3S

- Molecular Weight : 270.68 g/mol

- Solubility : Soluble in organic solvents like dichloromethane and acetone.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target biomolecules. This mechanism is crucial for its role as an enzyme inhibitor and in modulating cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The sulfonyl chloride group can react with nucleophilic sites on enzymes, leading to irreversible inhibition. This has been particularly noted in proteases and kinases.

- Gene Regulation : The compound may influence gene expression by interacting with transcription factors and chromatin-modifying enzymes.

Antibacterial Activity

Research indicates that sulfonyl chlorides exhibit significant antibacterial properties. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Salmonella gallinarum | 0.125 |

These results suggest that the compound has potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, treatment of MDA-MB-231 breast cancer cells resulted in significant cell cycle arrest at the G2/M phase, associated with the upregulation of p21 expression.

Case Studies

- Study on Anticancer Properties : A recent study evaluated the effects of this compound on various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The compound was shown to downregulate key survival pathways, leading to increased cell death.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of sulfonyl chlorides, including our compound of interest. It was found to be effective against multiple strains of bacteria, with a notable selectivity index indicating lower toxicity to human cells compared to bacterial cells.

Research Findings

Recent research highlights the potential of this compound in various applications:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit serine proteases by forming covalent bonds with the active site residues.

- Impact on Cellular Metabolism : The compound has been observed to alter metabolic pathways, potentially affecting energy production and biosynthetic processes in cells.

常见问题

Q. What are the common synthetic routes for preparing 2-(difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride in laboratory settings?

The compound is typically synthesized via chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, sulfonyl chlorides are often derived from sulfonic acids under anhydrous conditions at reflux temperatures. Similar methodologies are employed for fluorinated aromatic sulfonyl chlorides, where controlled chlorination avoids over-oxidation .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

Key techniques include:

- ¹⁹F and ¹H NMR : To confirm the presence of the difluoromethoxy (-OCF₂H) and methoxy (-OCH₃) groups.

- IR Spectroscopy : To identify the sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1170 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion verification and fragmentation pattern analysis. Pharmacopeial standards often validate these methods for related sulfonyl chlorides .

Q. What stability considerations are critical for handling and storing this compound?

Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. Storage under inert atmospheres (e.g., argon) at 2–8°C in airtight containers is recommended. Reactivity with protic solvents (e.g., water, alcohols) necessitates anhydrous handling .

Advanced Research Questions

Q. How can researchers mitigate sulfone byproduct formation during derivatization reactions?

Over-oxidation to sulfones is a common challenge. Strategies include:

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Impurities such as sulfones or hydrolyzed products require high-resolution separation. Reverse-phase HPLC with a C18 column and UV detection (280–300 nm) is effective. Pharmacopeial methods specify relative retention times (e.g., sulfone at 1.7 relative to pantoprazole) and impurity limits (e.g., ≤0.15% for sulfone byproducts) .

Q. How does the electron-withdrawing difluoromethoxy group influence nucleophilic substitution kinetics?

The -OCF₂H group enhances electrophilicity at the sulfonyl chloride moiety by withdrawing electron density via inductive effects. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but may require moderated reaction conditions to avoid decomposition. Computational studies on analogous compounds support this electronic effect .

Q. What strategies optimize yield and selectivity in scaling up synthesis for medicinal chemistry applications?

Key approaches include:

- Stepwise Temperature Control : Initial chlorination at 0–5°C, followed by gradual warming.

- In-line Analytics : Real-time monitoring via FTIR or HPLC to detect intermediates.

- Solvent Selection : Dichloromethane or acetone for improved solubility and reduced side reactions, as seen in pantoprazole intermediate synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。